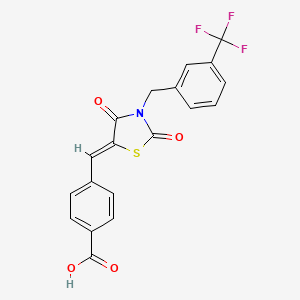
Urease-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urease-IN-13 is a potent inhibitor of the enzyme urease, which plays a crucial role in the hydrolysis of urea into ammonia and carbon dioxide. Urease is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease is significant in both medical and agricultural contexts, as it can help manage conditions like peptic ulcers and reduce nitrogen loss in soils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urease-IN-13 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Urease-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Urease-IN-13 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanism of urease and to develop new urease inhibitors.
Biology: Helps in understanding the role of urease in various biological processes and its impact on microbial virulence.
Medicine: Potential therapeutic agent for conditions like peptic ulcers and urinary tract infections caused by urease-producing bacteria.
Industry: Used in agriculture to reduce nitrogen loss from soils by inhibiting urease activity, thereby improving fertilizer efficiency
Mécanisme D'action
Urease-IN-13 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition reduces the pH increase caused by ammonia production, which is beneficial in both medical and agricultural contexts .
Comparaison Avec Des Composés Similaires
Triazolothiadiazoles: Potent urease inhibitors with a similar mechanism of action.
Triazolothiadiazines: Another class of urease inhibitors with competitive inhibition properties.
Schiff Base Hydrazones: Known for their urease inhibitory effects.
Uniqueness of Urease-IN-13: this compound stands out due to its high potency and specificity for the urease enzyme. Its unique chemical structure allows for strong binding to the active site, making it a highly effective inhibitor compared to other compounds .
Propriétés
Formule moléculaire |
C19H17N3O5 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
5-[[2-oxo-3-(2-phenylmethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C19H17N3O5/c23-18-21-20-17(27-18)10-14-11-22(19(24)26-14)15-8-4-5-9-16(15)25-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,21,23) |
Clé InChI |
QYXFXBJDKIRDEP-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC=CC=C2OCC3=CC=CC=C3)CC4=NNC(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


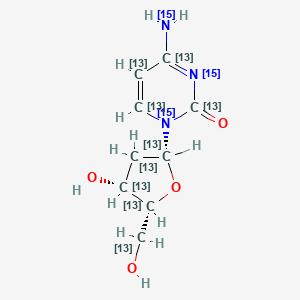
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
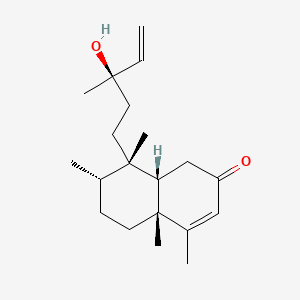
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
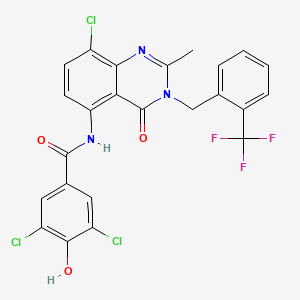
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
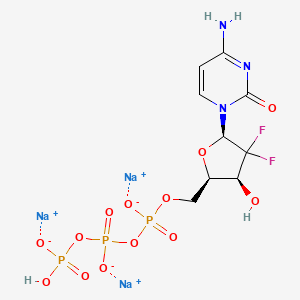


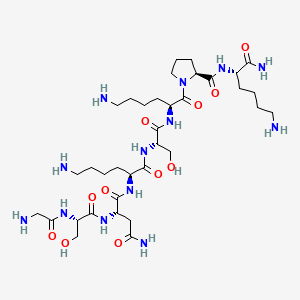

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)

